4-Chloropyridine N-oxide

Catalog No.
S1502908
CAS No.
1121-76-2
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine N-oxide

CAS Number

1121-76-2

Product Name

4-Chloropyridine N-oxide

IUPAC Name

4-chloro-1-oxidopyridin-1-ium

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1Cl)[O-]

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]

Complex Formation:

  • 4-Chloropyridine N-oxide forms complexes with uranyl chloride. Researchers have investigated these complexes using various techniques, including infrared (IR) and electronic spectra, molar conductivity, and magnetic susceptibility measurements []. This research helps understand the interaction between the molecule and metal ions, potentially contributing to the development of new materials or catalysts.

Oxygen Source:

  • One study reports the use of 4-Chloropyridine N-oxide as an oxygen source in the preparation of iron complexes containing [(N,N′-bis(2-methyl-2-mercaptopropane)-1,5-diazacyclooctane)Fe]2O []. This research delves into the synthesis of specific molecules with potential applications in various fields, including catalysis and material science.

Molecular Structure Analysis

The key feature of 4-Chloropyridine N-oxide is its planar, six-membered aromatic ring structure with alternating single and double bonds. The chlorine atom is attached to the 4th carbon of the ring, and the N-oxide group (N=O) is bonded to the pyridine nitrogen. This structure influences its chemical properties like polarity and reactivity [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 4-Chloropyridine N-oxide involves the direct N-oxidation of 4-chloropyridine using various oxidizing agents like hydrogen peroxide or peracetic acid [, ].

Balanced equation for synthesis using hydrogen peroxide:

C5H4ClN (4-chloropyridine) + H2O2 (hydrogen peroxide) -> C5H4ClNO (4-Chloropyridine N-oxide) + H2O (water) []

Other Reactions:

4-Chloropyridine N-oxide can undergo further reactions depending on the conditions. Studies suggest its potential for:

  • Nucleophilic aromatic substitution: The chlorine atom can be replaced by other nucleophiles under specific reaction conditions [].
  • Reduction: The N-oxide group can be reduced back to the parent pyridine ring using reducing agents [].

LogP

-0.44 (LogP)

UNII

F3196UEB9Q

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-76-2

Wikipedia

4-chloropyridine N-oxide

Dates

Modify: 2023-08-15

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